N-(Morpholin-4-yl)propan-2-imine
Description
N-(Morpholin-4-yl)propan-2-imine is a nitrogen-containing heterocyclic compound featuring a morpholine ring (a six-membered 1,4-oxazine) linked via its nitrogen atom to a propan-2-imine group. Despite its structural simplicity, direct literature on this compound is sparse; thus, comparisons are drawn from morpholine-containing analogs to infer its properties and applications.
Properties
CAS No. |
41482-88-6 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
N-morpholin-4-ylpropan-2-imine |
InChI |
InChI=1S/C7H14N2O/c1-7(2)8-9-3-5-10-6-4-9/h3-6H2,1-2H3 |
InChI Key |
DIOUFZAQZGBPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN1CCOCC1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-ylidene)morpholin-4-amine typically involves the reaction of morpholine with isopropylidene derivatives under controlled conditions. One common method includes the condensation reaction between morpholine and acetone, catalyzed by an acid or base. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(propan-2-ylidene)morpholin-4-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-ylidene)morpholin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The isopropylidene group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is frequently used for reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(propan-2-ylidene)morpholin-4-one, while reduction could produce N-(propan-2-yl)morpholin-4-amine.
Scientific Research Applications
N-(propan-2-ylidene)morpholin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(propan-2-ylidene)morpholin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Morpholine Derivatives
- Structural Insights: The quinazoline derivatives (e.g., 5a–5g in ) exhibit higher molecular weights and melting points (188–254°C) due to extended aromatic systems and halogen/methoxy substituents. Thiopyrimidines () incorporate a sulfur atom and ethyl-morpholine chain, altering electronic properties compared to the imine group in the target compound.
Spectroscopic Characterization
- IR Spectroscopy :
- NMR and MS :
- Quinazoline derivatives () display distinct aromatic proton signals (δ 6.5–8.5 ppm) and morpholine oxazine protons (δ 2.5–3.5 ppm). The target compound’s propan-2-imine group would show a singlet for the CH₃ groups adjacent to C=N.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
